molecular formula C21H29N3O4S B2430368 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide CAS No. 878061-07-5

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide

Cat. No.: B2430368
CAS No.: 878061-07-5
M. Wt: 419.54
InChI Key: FCIWWCBOGIKPFB-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide is a complex organic compound that features an indole core, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution, where an azepane derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with N-isopropylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. The azepane ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethanol: Similar in structure but lacks the indole and sulfonyl groups.

    2-(Azepan-1-yl)-2-phenylethylamine: Contains an azepane ring and a phenyl group but lacks the indole and sulfonyl groups.

    Phenoxy acetamide derivatives: Share the acetamide moiety but differ in the rest of the structure.

Uniqueness

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide is unique due to the combination of the indole core, sulfonyl group, and azepane ring, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H34N4O4SC_{26}H_{34}N_{4}O_{4}S with a molecular weight of approximately 498.70 g/mol. The structure comprises an indole core, an azepane ring, and a sulfonamide group, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC26H34N4O4SC_{26}H_{34}N_{4}O_{4}S
Molecular Weight498.70 g/mol
CAS Number[insert CAS number]
LogP[insert LogP value]
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an allosteric modulator for specific enzymes and receptors, influencing signal transduction pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It is hypothesized to interact with G protein-coupled receptors (GPCRs), which play critical roles in mediating physiological responses.

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound, particularly in the context of cancer therapy and neurological disorders.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of similar sulfonamide derivatives. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a possible mechanism for this compound as an anticancer agent .

Case Study: Neurological Effects

Another investigation highlighted the neuroprotective effects of indole derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and inhibiting pro-inflammatory cytokines .

Pharmacological Implications

The diverse biological activities exhibited by this compound suggest potential therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis in tumor cells positions it as a candidate for cancer therapy.
  • Neurological Disorders : The neuroprotective properties may provide avenues for treating conditions such as Alzheimer's disease or Parkinson's disease.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-16(2)22-20(25)15-29(27,28)19-13-24(18-10-6-5-9-17(18)19)14-21(26)23-11-7-3-4-8-12-23/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIWWCBOGIKPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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